molecular formula C15H13N3O3 B6070650 6-hydroxy-1-methyl-5-[(E)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione

6-hydroxy-1-methyl-5-[(E)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione

Cat. No.: B6070650
M. Wt: 283.28 g/mol
InChI Key: GGBPBUXXTCWOTO-YFHOEESVSA-N
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Description

6-Hydroxy-1-methyl-5-[(E)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione is a heterocyclic compound that features both pyrimidine and indole moieties. This compound is of interest due to its potential biological activities and its structural complexity, which makes it a valuable subject for synthetic and medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-1-methyl-5-[(E)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione typically involves the condensation of a pyrimidine derivative with an indole derivative. One common method includes the use of a base-catalyzed reaction where the pyrimidine derivative is reacted with 2-methylindole under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1-methyl-5-[(E)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The double bond in the indole moiety can be reduced to form a saturated compound.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used under anhydrous conditions.

Major Products

    Oxidation: Formation of 6-oxo-1-methyl-5-[(E)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione.

    Reduction: Formation of 6-hydroxy-1-methyl-5-[(2-methylindol-3-yl)methyl]pyrimidine-2,4-dione.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules

Biology

In biological research, 6-hydroxy-1-methyl-5-[(E)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

The compound is investigated for its potential therapeutic applications. Its structural features suggest it could interact with biological targets involved in diseases such as cancer, inflammation, or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-hydroxy-1-methyl-5-[(E)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The indole moiety may facilitate binding to protein targets, while the pyrimidine ring could enhance the compound’s stability and bioavailability. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-1-methyl-5-[(E)-(2-phenylindol-3-ylidene)methyl]pyrimidine-2,4-dione
  • 6-Hydroxy-1-methyl-5-[(E)-(2-ethylindol-3-ylidene)methyl]pyrimidine-2,4-dione
  • 6-Hydroxy-1-methyl-5-[(E)-(2-chloroindol-3-ylidene)methyl]pyrimidine-2,4-dione

Uniqueness

The uniqueness of 6-hydroxy-1-methyl-5-[(E)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the methyl group on the indole ring can influence its binding affinity and selectivity towards biological targets, making it a compound of interest for further study.

Properties

IUPAC Name

6-hydroxy-1-methyl-5-[(E)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-8-10(9-5-3-4-6-12(9)16-8)7-11-13(19)17-15(21)18(2)14(11)20/h3-7,20H,1-2H3,(H,17,19,21)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBPBUXXTCWOTO-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C1=CC3=C(N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NC2=CC=CC=C2/C1=C\C3=C(N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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